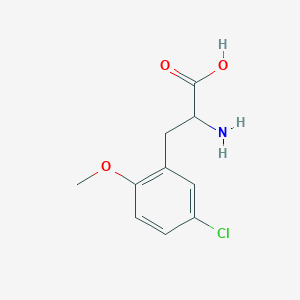

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-7(11)4-6(9)5-8(12)10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEARKBBUBYION-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of starting materials such as 5-chloro-2-methoxybenzaldehyde and glycine. The reaction typically proceeds through a series of steps including condensation, reduction, and hydrolysis.

Condensation: 5-chloro-2-methoxybenzaldehyde reacts with glycine in the presence of a base such as sodium hydroxide to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives of the compound.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

- This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic chemistry.

Synthetic Routes

- The synthesis typically involves starting materials like 5-chloro-2-methoxybenzaldehyde and glycine. The process includes condensation, reduction, and hydrolysis to yield the final product. Such methodologies are essential for developing new pharmaceuticals and agrochemicals.

Biological Research

Potential Biological Activities

- Research indicates that 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid exhibits potential antimicrobial and anticancer properties. Studies have shown its effectiveness against various microbial strains and cancer cell lines, highlighting its significance in drug discovery.

Mechanism of Action

- The compound's mechanism of action involves interactions with specific molecular targets. The amino and carboxylic acid groups enable participation in biochemical reactions, acting as enzyme inhibitors or activators depending on the biological context. The phenyl ring's substituents may interact with hydrophobic pockets in proteins, influencing their functionality.

Medical Applications

Therapeutic Potential

- Ongoing research is exploring its therapeutic applications for various diseases. Preliminary studies suggest that it may play a role in treating conditions such as cancer and bacterial infections, although further clinical trials are necessary to validate these findings.

Comparison with Similar Compounds

- Compared to similar compounds like 2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid, this compound's unique substitution pattern (the positioning of chlorine and methoxy groups) may influence its reactivity and biological activity. This distinction is crucial for tailoring compounds for specific therapeutic uses.

Industrial Applications

Development of New Materials

- In industrial contexts, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for creating specialty chemicals that have applications in coatings, plastics, and other advanced materials.

Case Studies

| Study Title | Focus | Findings |

|---|---|---|

| Antimicrobial Properties of this compound | Evaluation against bacterial strains | Demonstrated significant antibacterial activity against E. coli and S. aureus. |

| Anticancer Activity Assessment | In vitro studies on cancer cell lines | Showed inhibition of cell proliferation in breast cancer cell lines, suggesting potential as an anticancer agent. |

| Synthesis of Novel Derivatives | Exploration of chemical modifications | Developed several derivatives with enhanced biological activity compared to the parent compound. |

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to participate in various biochemical reactions. It can act as an inhibitor or activator of enzymes, depending on the context. The phenyl ring with its substituents can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-amino-3-(5-chloro-2-methoxyphenyl)propanoic acid and related compounds:

*Calculated molar mass based on molecular formula.

Structural and Functional Insights

- Halogen vs. In contrast, 2-Amino-3-(5-chlorobenzo[b]thiophen-3-yl)propanoic acid replaces the phenyl ring with a benzo[b]thiophene, increasing lipophilicity and possibly enhancing membrane permeability .

- Stereochemical Considerations: Enantiomers of 2-Amino-3-(2-chloro-4-methylphenyl)propanoic acid () highlight the importance of chirality in biological activity. The (S)-enantiomer may exhibit higher affinity for LAT1 transporters compared to the (R)-form, as seen in other amino acid derivatives .

- Salt Forms and Solubility : Hydrochloride salts (e.g., in and ) improve aqueous solubility, critical for oral bioavailability. The dihydrochloride form of the pyridine derivative () suggests utility in formulation development .

Pharmacokinetic and Toxicological Comparisons

- Blood-Brain Barrier (BBB) Permeability: The target compound’s chloro and methoxy groups likely restrict BBB penetration, similar to BMAA (2-Amino-3-(methylamino)-propanoic acid), which has a low permeability-surface area product (2–5 × 10⁻⁵ mL/s/g) .

- Metabolic Stability : Compounds with methoxy groups (e.g., ) may undergo slower hepatic metabolism compared to hydroxylated analogs, extending half-life .

Biological Activity

2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, antimicrobial properties, anticancer effects, and other relevant biological activities, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C₁₁H₁₄ClNO₃

- Molecular Weight: Approximately 229.66 g/mol

- Functional Groups: Amino group, carboxylic acid, chloro group, and methoxy group

These structural features contribute to its unique chemical reactivity and biological activity.

The biological effects of this compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites. The presence of chloro and methoxy groups enhances its binding affinity and specificity towards these targets.

- Cellular Signaling Interference: It may interfere with cellular signaling pathways, which can lead to various observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. The following table summarizes its effectiveness against various pathogens:

| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Gram-positive Bacteria | Staphylococcus aureus | 5.64 - 77.38 µM |

| Gram-negative Bacteria | Escherichia coli | 2.33 - 156.47 µM |

| Fungi | Candida albicans | 16.69 - 78.23 µM |

These results suggest that the compound could serve as a potential therapeutic agent against bacterial and fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrate its cytotoxic effects on various cancer cell lines:

- Cell Lines Tested:

- U-87 (human glioblastoma)

- MDA-MB-231 (triple-negative breast cancer)

The results from MTT assays indicated that the compound exhibited higher cytotoxicity against the U-87 cell line compared to MDA-MB-231, suggesting selective activity against certain cancer types .

Case Studies

-

Antimicrobial Evaluation Study:

A study evaluated the antimicrobial activity of several derivatives of amino acids similar to this compound. Results indicated that modifications in the substituents significantly influenced the antimicrobial potency, highlighting structure-activity relationships (SAR) that could guide future synthesis . -

Cancer Cell Line Study:

In a comprehensive study assessing various compounds for anticancer activity, derivatives of this amino acid were tested against multiple cancer cell lines. The findings revealed that specific structural modifications led to enhanced cytotoxic effects, emphasizing the importance of chemical structure in therapeutic efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.